![molecular formula C11H19BN2O2S B6335560 2-(Dimethylamino)thiazole-5-boronic acid pinacol ester CAS No. 1416367-38-8](/img/structure/B6335560.png)
2-(Dimethylamino)thiazole-5-boronic acid pinacol ester
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Overview
Description
“2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is a type of organoboron reagent. It is a relatively stable, readily prepared, and generally environmentally benign compound . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” involves the process of protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The empirical formula of “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is C9H14BNO2S . Its molecular weight is 211.09 . The SMILES string representation of the molecule is CC1 (OB (C2=CN=CS2)OC1 ©C)C .Chemical Reactions Analysis
The “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is involved in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is a solid compound . Its physical and chemical properties are influenced by the substituents in the aromatic ring .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
2-(Dimethylamino)thiazole-5-boronic acid pinacol ester: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials. The boronic ester serves as an organoboron reagent that couples with aryl or vinyl halides under the presence of a palladium catalyst.
Safety and Hazards
Future Directions
The future directions of “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” research could involve the development of new borane reagents , and the exploration of its use in other types of reactions. Additionally, care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis at physiological pH .
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)thiazole-5-boronic acid pinacol ester is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond, which is a crucial step in many organic synthesis reactions . This allows for the creation of a wide variety of complex organic compounds .
properties
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-13-9(17-8)14(5)6/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCRUDGWMMVKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine |
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